molecular formula C15H18ClN5O3 B11489392 1-(3-chlorophenyl)-3-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propyl]urea

1-(3-chlorophenyl)-3-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propyl]urea

Cat. No.: B11489392
M. Wt: 351.79 g/mol
InChI Key: NJKFUKUNYCDFOZ-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-3-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propyl]urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chlorophenyl group, a dimethyl-nitro-pyrazolyl group, and a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-3-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propyl]urea typically involves the following steps:

    Formation of the pyrazole ring: The pyrazole ring can be synthesized by the reaction of 3,5-dimethyl-4-nitro-1H-pyrazole with appropriate reagents under controlled conditions.

    Attachment of the propyl chain: The propyl chain is introduced through a nucleophilic substitution reaction, where the pyrazole derivative reacts with a propyl halide.

    Formation of the urea linkage: The final step involves the reaction of the chlorophenyl isocyanate with the pyrazole-propyl derivative to form the urea linkage.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-chlorophenyl)-3-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propyl]urea can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens, nitrating agents, or sulfonating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

1-(3-chlorophenyl)-3-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propyl]urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-3-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propyl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3-chlorophenyl)-3-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propyl]urea can be compared with other similar compounds, such as:

    1-(3-chlorophenyl)-3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]urea: Lacks the nitro group, which may affect its chemical reactivity and biological activity.

    1-(3-chlorophenyl)-3-[3-(4-nitro-1H-pyrazol-1-yl)propyl]urea: Lacks the dimethyl groups, which may influence its steric properties and interactions with molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H18ClN5O3

Molecular Weight

351.79 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-[3-(3,5-dimethyl-4-nitropyrazol-1-yl)propyl]urea

InChI

InChI=1S/C15H18ClN5O3/c1-10-14(21(23)24)11(2)20(19-10)8-4-7-17-15(22)18-13-6-3-5-12(16)9-13/h3,5-6,9H,4,7-8H2,1-2H3,(H2,17,18,22)

InChI Key

NJKFUKUNYCDFOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCCNC(=O)NC2=CC(=CC=C2)Cl)C)[N+](=O)[O-]

Origin of Product

United States

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